molecular formula C22H31NO5S B1674543 Latrunculin a CAS No. 76343-93-6

Latrunculin a

Número de catálogo B1674543
Número CAS: 76343-93-6
Peso molecular: 421.6 g/mol
Clave InChI: DDVBPZROPPMBLW-IZGXTMSKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Latrunculin A is a bioactive 2-thiazolidinone macrolide derived from the red sea sponge Latrunculia magnifica . It binds actin monomers near the nucleotide binding cleft with 1:1 stoichiometry and prevents them from polymerizing . This effect results in disruption of the actin filaments of the cytoskeleton .


Synthesis Analysis

The total synthesis of Latrunculin A has been reported in several studies . For instance, a concise and practical synthesis of Latrunculin A by ring-closing enyne-yne metathesis has been described .


Molecular Structure Analysis

Latrunculin A and actin form a crystalline structure with orthorhombic space group P2 1 2 1 2 1 and diffraction to 3.10 Å . The molecular formula of Latrunculin A is C22H31NO5S .


Chemical Reactions Analysis

Latrunculin A binds ATP-actin monomers with a higher affinity (K d = 0.1 μM) than ADP-P i -actin (K d = 0.4 μM) or ADP-actin (K d = 4.7 μM) . It also slowly severs filaments and increases the depolymerization rate at both ends of filaments freshly assembled from ATP-actin to the rates of ADP-actin .


Physical And Chemical Properties Analysis

Latrunculin A is a 2-thiazolidinone macrolide . Its molecular weight is 421.552 g/mol .

Aplicaciones Científicas De Investigación

Biochemistry and Molecular Biology

Latrunculin A is used extensively as an agent to sequester monomeric actin in living cells . It forms a 1:1 stoichiometric complex with an equilibrium dissociation constant of 0.2 to 0.4 mM . It’s used to study the differential modulation of actin-binding protein function . The binding site of latrunculin has not been conclusively identified, but it’s inferred that latrunculin A may bind to actin near or in its nucleotide binding cleft .

Reproductive Technology

Latrunculin A has been used to improve the birth rate of cloned mice and simplify the nuclear transfer protocol by gently inhibiting actin polymerization . It prevents pseudo-second polar body extrusion from somatic cell nuclear transfer (SCNT)-derived oocytes . The use of Latrunculin A instead of cytochalasin B (CB) to prevent pseudo-second polar body extrusion by inhibiting actin polymerization has been shown to double the rate of full-term development after embryo transfer .

Cellular Biology

Latrunculin A is used in cellular biology to disrupt microfilament organization in cultured cells . It binds to monomeric G-actin in a 1:1 complex at submicromolar concentrations . Its physiological effects include inhibition of fertilization, early embryological development, and phagocytic internalization of immune complexes .

Medical Applications

Latrunculin A and B and their derivatives have potential as novel chemotherapeutic agents . The potential use of latrunculin as growth inhibitors of tumor cells has already been investigated for certain forms of gastric cancer, metastatic breast cancer, and prostate tumors .

Cadherin Distribution Regulation

Latrunculin A has been used to great effect in the discovery of cadherin distribution regulation . Cadherins are a type of protein found in cells that play a crucial role in cell adhesion, ensuring that cells within tissues are bound together. By disrupting the actin network, Latrunculin A can cause reversible morphological changes to mammalian cells, which allows for the visualization of changes in cadherin distribution .

Cell Division and Vesicle Transport

Latrunculin B, a variant of Latrunculin, is essential for the formation of the cleavage furrow during cell division . It is also needed for vesicle transport within the actin filament . This highlights the role of Latrunculins not just in maintaining cell structure and function, but also in crucial processes such as cell division and transport mechanisms within cells .

Safety And Hazards

Latrunculin A should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Latrunculin A has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It is also being investigated for the treatment of cancer . In addition, it has been used in research to direct pancreatic differentiation of human pluripotent stem cells .

Propiedades

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBPZROPPMBLW-IZGXTMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893488
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latrunculin a

CAS RN

76343-93-6
Record name Latrunculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02621
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name latrunculin a
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Latrunculin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LATRUNCULIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculin a
Reactant of Route 2
Latrunculin a
Reactant of Route 3
Latrunculin a
Reactant of Route 4
Latrunculin a
Reactant of Route 5
Latrunculin a
Reactant of Route 6
Latrunculin a

Citations

For This Compound
13,100
Citations
M Coué, SL Brenner, I Spector, ED Korn - FEBS letters, 1987 - Elsevier
… To determine if the effects of latrunculin on cells can be attributed to a direct interaction with actin, we investigated the effects of latrunculin A on the polymerization of pure actin in vitro, …
Number of citations: 994 www.sciencedirect.com
EG Yarmola, T Somasundaram, TA Boring… - Journal of Biological …, 2000 - ASBMB
… of latrunculin A and actin, we examined whether latrunculin A affected the interaction of actin with other actin-monomer-binding proteins. To our surprise, latrunculin A inhibited binding …
Number of citations: 350 www.jbc.org
KR Ayscough, J Stryker, N Pokala, M Sanders… - The Journal of cell …, 1997 - rupress.org
… We report that the actin assembly inhibitor latrunculin-A (LAT-A) causes complete disruption of the yeast actin cytoskeleton within 2–5 min, suggesting that although yeast are nonmotile, …
Number of citations: 885 rupress.org
NK Gulavita, SP Gunasekera… - Journal of Natural …, 1992 - ACS Publications
… Latrunculin A has also been reported from nudibranchs: Chromodoris elizabethina(8), Glossidoris quadricolor (9), Chromodoris williani (6), Chromodoris sp. (6), and Chromodoris …
Number of citations: 41 pubs.acs.org
I Fujiwara, ME Zweifel, N Courtemanche, TD Pollard - Current Biology, 2018 - cell.com
… We investigated how Latrunculin A (LatA) affects the elongation and depolymerization of muscle actin filaments by total internal reflection fluorescence (TIRF) microscopy using actin …
Number of citations: 108 www.cell.com
A Fürstner, D De Souza, L Turet… - … A European Journal, 2007 - Wiley Online Library
… 3, as well as the even more potent actin binder latrunculin A (1) in excellent overall yields. Because … Since latrunculin A and B had previously been converted into latrunculin S, C and M, …
Y Kashman, A Groweiss, U Shmueli - Tetrahedron Letters, 1980 - Elsevier
… (lb] of latrunculin-A, … and obtain three pure toxins which were named LatrunculinA @a), … analysis was performed on mrsthylated latrunculin-A, …
Number of citations: 228 www.sciencedirect.com
J Wang, JM Sanger, JW Sanger - Cell motility and the …, 2005 - Wiley Online Library
… To test models of myofibrillogenesis, we focused in this study on the actin filaments using the monomer actinbinding agent, Latrunculin-A (Lat-A). Latrunculin-A is a monomeric actin-…
Number of citations: 64 onlinelibrary.wiley.com
PL Kaufman, S Cai, X Lui, A Glasser, T Volberg, M Filla… - Mol Vis, 2000 - weizmann.ac.il
… Purpose: Determine the effects of the actin cytoskeleton disrupting compound latrunculin-A (LAT-A) on morphology, cytoskeleton, and cellular adhesions of cultured human trabecular …
Number of citations: 69 www.weizmann.ac.il
D Lim, K Lange, L Santella - The FASEB journal, 2002 - Wiley Online Library
… Here we show that actin depolymerization by latrunculin A (LAT-A), which is more effective than cytochalasin B (15), induces an intracellular Ca2 mobilization that initiates at a …
Number of citations: 61 faseb.onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.